Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
16434-74-5 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H |
InChI Key |
JXHFGNGOTPNMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling to Form the Azo Intermediate
A diazonium salt is first prepared by treating aniline derivatives with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C). This salt is coupled with p-hydroxybenzaldehyde in alkaline conditions (pH 8–10) to yield 4-(phenyldiazenyl)-2-hydroxybenzaldehyde . Key parameters:
Imine Formation via Schiff Base Condensation
The aldehyde group of the azo intermediate reacts with aromatic amines (e.g., aniline derivatives) in ethanol under acidic catalysis (acetic acid, pH 4–5):
Optimized Conditions :
One-Pot Synthesis via Sequential Diazotization and Condensation
To streamline production, a one-pot method eliminates intermediate isolation:
-
Diazotization : In situ generation of diazonium salt from aniline.
-
Coupling : Immediate reaction with p-hydroxybenzaldehyde.
-
Condensation : Direct addition of secondary amine without isolating the azo-aldehyde.
Advantages :
-
Reduced purification steps
-
Requires precise pH control (4.5–5.0) to prevent hydrolysis of the imine bond
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for imine formation. A modified protocol achieves 82% yield in 8 minutes at 60°C:
Procedure :
-
Mix 4-(phenyldiazenyl)-2-hydroxybenzaldehyde (1 mmol) and aniline (1 mmol) in ethanol.
-
Add acetic acid (3 drops) and irradiate at 300 W.
-
Cool and recrystallize from toluene.
Characterization Data :
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Two-Step Condensation | 6–8 hours | 75–78 | 98.5 | High reproducibility |
| One-Pot Synthesis | 4–5 hours | 68–72 | 95.2 | Fewer purification steps |
| Microwave-Assisted | <10 minutes | 82 | 97.8 | Rapid kinetics, energy-efficient |
Characterization and Validation
Post-synthesis validation ensures structural fidelity and purity:
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and coplanar arrangement of azo and phenolic moieties. Key metrics:
Challenges and Optimization Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Dye Chemistry
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is primarily utilized in the synthesis of azo dyes. Azo compounds are characterized by their vibrant colors and are widely used in textiles, food, and biological applications. The azo group (-N=N-) allows for various modifications that can enhance the dye's properties:
- Synthesis of Azo Dyes : The compound can undergo diazotization reactions to create various azo dyes with different chromophores, which can be tailored for specific applications in dyeing processes or as indicators in analytical chemistry .
| Property | Value |
|---|---|
| Color | Varies based on substituents |
| Solubility | Soluble in organic solvents |
| Stability | Moderate under standard conditions |
Antibacterial and Antifungal Studies
Research indicates that phenolic compounds exhibit significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens:
- Mechanism of Action : The phenolic hydroxyl group can interact with microbial membranes, leading to cell lysis or inhibition of essential metabolic pathways .
-
Case Studies :
- A study demonstrated that derivatives of phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria .
- Another investigation highlighted its antifungal properties against common fungal strains, suggesting potential applications in pharmaceutical formulations .
Analytical Chemistry
The compound serves as a useful reagent in analytical chemistry for the detection and quantification of metal ions due to its chelating properties:
- Chelation with Transition Metals : The imine group present in the structure can form stable complexes with transition metals, making it useful for analytical applications such as spectrophotometry .
| Metal Ion | Stability Constant (log K) |
|---|---|
| Copper (II) | High |
| Iron (III) | Moderate |
| Zinc (II) | Low |
Safety and Environmental Considerations
While phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has beneficial applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can undergo redox reactions, influencing cellular processes. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s functional groups and substituent positioning critically influence its properties. Key comparisons include:
Substituent Positioning :
- Hydroxyl Groups : In , para-hydroxyl positioning (PC11) reduced ATP synthase inhibition (~20% inhibition) compared to ortho/meta configurations (PC05-PC10: ~80-100% inhibition) . This highlights the importance of -OH placement in biological activity.
- Azo vs. Anilino Groups: The phenylazo group in the target compound may enhance photostability and coordination capacity compared to anilino derivatives (), which prioritize antioxidant behavior .
Physical and Chemical Properties
- Spectroscopic Signatures: IR: Azo (-N=N-) stretches appear at 1400–1600 cm⁻¹, while imine (C=N) stretches occur near 1600–1650 cm⁻¹ . Similar compounds (e.g., ’s acryloyl dyes) show additional carbonyl (C=O) peaks at ~1700 cm⁻¹, absent in the target compound. NMR: Aromatic protons in phenylazo groups resonate at δ 7.5–8.5 ppm, whereas iminomethyl protons appear as singlets near δ 8.2–8.5 ppm .
Thermal Stability : Schiff bases with azo groups (e.g., ’s thiadiazole derivatives) exhibit high thermal stability (>200°C), suggesting similar resilience in the target compound .
Computational Insights
Such computational approaches could predict the target compound’s coordination behavior and reactivity.
Biological Activity
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- (commonly referred to as phenolic azo compound) is an organic compound characterized by its unique structural features, including azo and imine functional groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and antioxidant capacities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is C₁₉H₁₅N₃O. Its structure includes:
- Azo Group : Contributes to its color properties and potential biological interactions.
- Imine Group : Involved in nucleophilic substitution reactions.
- Phenolic Hydroxyl Group : Plays a role in various chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that phenolic azo compounds exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance:
- A study demonstrated that derivatives of azo compounds showed effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL for some derivatives .
- Another investigation into synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols reported considerable inhibition against human pathogens such as Bacillus anthracis , Pseudomonas aeruginosa , and Salmonella typhimurium using disk diffusion assays .
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. Azo compounds often exhibit strong radical scavenging abilities due to their electron-rich nature. For example:
- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results indicated that related compounds possess significant antioxidant activity, with EC50 values demonstrating effective radical scavenging capabilities .
The biological activities of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The electron-rich nature of the aromatic rings allows for various electrophilic reactions, which can lead to the formation of biologically active derivatives.
- Intercalation with Nucleic Acids : Similar azo compounds have been shown to intercalate into DNA structures or bind to proteins via non-covalent interactions, influencing biological pathways and potentially leading to cytotoxic effects against cancer cells.
- Radical Scavenging : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals, thereby neutralizing them.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- | Structure | Antibacterial, Antioxidant | Contains both azo and imine groups |
| 4-Amino-2-(phenylimino)methylphenol | Structure | Moderate Antibacterial | Lacks nitro group; potentially less toxic |
| 4-Nitrophenylazoaniline | Structure | Dye applications | Simpler structure; used mainly in dyes |
| 2-(Phenylimino)methylphenol | Structure | Variable Activity | Lacks both nitro and azo groups |
Case Studies
-
Antibacterial Efficacy Study :
- A series of synthesized azo compounds were tested for their antibacterial activity against multiple strains. Results indicated that the presence of halogen substituents on the aromatic rings significantly enhanced antibacterial efficacy, with inhibition zones ranging from 9 mm to 18 mm depending on the compound structure .
-
Antioxidant Potential Assessment :
- In a study assessing various phenolic compounds' antioxidant activities using the DPPH method, it was found that those with higher degrees of substitution on the aromatic rings exhibited stronger radical scavenging abilities, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. Table 1: Reaction Conditions Comparison
| Step | Conventional Method | Microwave Method |
|---|---|---|
| Azo coupling | 0–5°C, 3–4 hours | Not reported |
| Schiff base | Reflux, 3 hours | 60–80°C, 8–15 minutes |
| Yield | 60–75% | 20–82% |
Which spectroscopic techniques are essential for characterizing this compound?
Level: Basic | Focus: Structural Validation
Answer:
- UV-Vis spectroscopy: Confirm π→π* and n→π* transitions of the azo and imine groups (λmax ~350 nm) .
- FT-IR: Identify C=N (1630–1590 cm⁻¹), N=N (1440–1380 cm⁻¹), and phenolic O-H (3200–3400 cm⁻¹) stretches .
- NMR (¹H/¹³C): Assign aromatic protons (δ 6.5–8.5 ppm) and imine CH=N (δ 8.2–8.5 ppm) .
- Elemental analysis: Validate purity via %C, %H, %N matching (±0.3% deviation) .
How can computational methods predict electronic properties and reactivity?
Level: Advanced | Focus: Density Functional Theory (DFT)
Answer:
DFT calculations (e.g., B3LYP/6-311G(d,p)) model:
- HOMO-LUMO gaps: Predict charge transfer efficiency (e.g., ΔE ~3.5 eV for azo-imine systems) .
- Electrostatic potential (MEP): Map nucleophilic/electrophilic sites, guiding derivatization strategies .
- Software tools: Gaussian 09 or ORCA for geometry optimization; VMD for visualization .
How to resolve contradictions in spectroscopic data during characterization?
Level: Advanced | Focus: Data Discrepancy Analysis
Answer:
- Cross-validation: Use XRD for crystallographic confirmation if NMR/IR data conflict .
- Deuterated solvents: Eliminate solvent peaks interfering with ¹H-NMR (e.g., DMSO-d₆ for phenolic protons) .
- Control experiments: Compare intermediates (e.g., azo precursor alone) to isolate spectral contributions .
What assays evaluate biological activity in drug discovery contexts?
Level: Advanced | Focus: Bioactivity Profiling
Answer:
- Antimicrobial assays: Broth microdilution (MIC) against S. aureus and E. coli .
- Molecular docking: Use AutoDock Vina to predict binding affinity to targets (e.g., DNA gyrase) .
- Cytotoxicity: MTT assay on mammalian cell lines (IC₅₀ quantification) .
How to optimize reaction conditions for higher yields?
Level: Advanced | Focus: Process Optimization
Answer:
- pH control: Maintain pH 4–5 during Schiff base formation to stabilize the imine bond .
- Catalysts: Add acetic acid (5 mol%) to accelerate condensation .
- Solvent selection: Use ethanol for polar intermediates; switch to DMF for hydrophobic steps .
What green chemistry approaches apply to its synthesis?
Level: Advanced | Focus: Sustainable Methods
Answer:
- Microwave irradiation: Reduces energy use (20–30% time reduction) and improves yields (e.g., 82% for intermediates) .
- Solvent-free reactions: Explore mechanochemical grinding for azo coupling .
- Biodegradable catalysts: Use enzyme-mediated reactions (e.g., lipases) for selective bond formation .
How to analyze tautomerism in the azo-imine system?
Level: Advanced | Focus: Tautomeric Equilibria
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
